1-(2,2-dimethylpropanoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H31N3O5S and its molecular weight is 437.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.19844227 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- Piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity. Compounds with a benzamide substitution showed significant inhibitory activity against acetylcholinesterase, indicating potential use in antidementia treatment (Sugimoto et al., 1990).
Methodologies in Synthesis
- Methods for the concise synthesis of C-substituted morpholines and piperazines using α-phenylvinylsulfonium salts have been reported. This demonstrates efficient routes to produce compounds containing morpholine and piperidine structures (Matlock et al., 2015).
Chemical Structure and Transformations
- Investigations into the transformations of compounds under the influence of sulfites of cyclic amines, including morpholine and piperidine, have been conducted. This research contributes to understanding the chemical behavior of similar compounds (Kost et al., 1980).
Potential Pharmacological Applications
Synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological activities, where compounds like morpholine and piperidine were used as N-acylating agents, has been explored. This indicates their use in developing pharmaceutical compounds (Bijev et al., 2003).
Research on the synthesis and biological activity of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery has been conducted. These studies demonstrate the application of morpholine and piperidine structures in enhancing drug delivery (Rautio et al., 2000).
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-21(2,3)20(26)23-10-8-16(9-11-23)19(25)22-17-4-6-18(7-5-17)30(27,28)24-12-14-29-15-13-24/h4-7,16H,8-15H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDGROTYBLBBFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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